O-Anisidine

Description

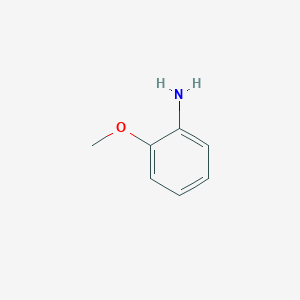

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99742-70-8, 134-29-2 (hydrochloride) | |

| Record name | 2-Methoxyaniline homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99742-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023877 | |

| Record name | 2-Anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992), Liquid, Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH], RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.] | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

437 °F at 760 mmHg (NTP, 1992), 224 °C, 224-225 °C, 437 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

210 °F (NTP, 1992), 118 °C, 118 °C, 244 °F (open cup), 107 °C c.c., (oc) 244 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, benzene, diethyl ether and acetone, Soluble in ethanol, ethyl ether, acetone, benzene, Soluble in dilute mineral acid, alcohol, and ether; insoluble in water, In water, 1.3X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5 (moderate), (77 °F): 1% | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0923 g/cu cm at 20 °C, Volatile with steam; density: 1.098 at 15 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.10 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C, 8.0X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5, <0.1 mmHg | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w). | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish liquid; becomes brownish on exposure to air, Reddish or yellowish colored oil, Colorless to pink liquid, Red to yellow, oily liquid [Note: A solid below 41 degrees F]. | |

CAS No. |

90-04-0 | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUX042F201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BZ528CD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

41 °F (NTP, 1992), 6.2 °C, 5 °C, 41 °F | |

| Record name | O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Anisidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0034.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

O-Anisidine chemical properties for research applications

An In-depth Technical Guide to o-Anisidine for Research Applications

Introduction to this compound

This compound, systematically known as 2-methoxyaniline, is an aromatic organic compound with the chemical formula CH₃OC₆H₄NH₂.[1] It is a colorless to yellowish liquid that can darken to brown upon exposure to air and light due to oxidation.[1][2] As one of three isomers of methoxy-containing aniline, this compound is a critical chemical intermediate with significant utility across various research and industrial sectors.[1] Its primary importance lies in its role as a precursor in the synthesis of a wide range of more complex molecules, including dyes, pigments, pharmaceuticals, and fragrances.[2][3][4] This guide provides a comprehensive overview of its chemical properties, key applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by a benzene (B151609) ring substituted with both a methoxy (B1213986) (-OCH₃) group and an amino (-NH₂) group at ortho positions.[3] Its physical and chemical properties are pivotal to its application in various synthetic processes. The compound is slightly soluble in water but miscible with common organic solvents such as ethanol, diethyl ether, and acetone.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2-Methoxyaniline | [1][3] |

| CAS Number | 90-04-0 | [1][2][5] |

| Molecular Formula | C₇H₉NO | [1][5] |

| Molecular Weight | 123.15 g/mol | [3][5][6] |

| Appearance | Colorless to yellowish or reddish-brown liquid | [1][2][7] |

| Odor | Amine-like (fishy) | [6][7] |

| Density | 1.092 g/mL at 25 °C | [2][8] |

| Melting Point | 3 to 6.2 °C (37.4 to 43.2 °F) | [1][2][9] |

| Boiling Point | 224-225 °C (435-437 °F) | [1][2][8] |

| Flash Point | 100-107 °C (210-225 °F) (closed cup) | [6][8] |

| Water Solubility | 1.5 g/100 mL to 13 g/L at 20°C | [1][2] |

| Vapor Pressure | < 0.1 mmHg at 20 °C | [6] |

| Vapor Density | 4.25 (Air = 1) | [4][6] |

| log Kₒw (Octanol/Water) | 1.18 | [4][7] |

Key Research Applications

This compound's versatile chemical nature makes it a valuable intermediate in several fields of research and development.

Synthesis of Dyes and Pigments

The most prominent application of this compound is in the manufacture of azo dyes and pigments.[2][4] It serves as a precursor for a variety of colorants used in textiles, printing inks, tattoo inks, and packaging materials.[2][4][10] Approximately 83% of this compound is used to produce yellow azo pigments like Pigment Yellow 74, and another 4% is used for red azo pigments.[10]

Pharmaceutical and Drug Development

In the pharmaceutical sector, this compound is a key starting material or intermediate for synthesizing various active pharmaceutical ingredients (APIs).[11][12] It is notably used in the production of the expectorant guaiacol (B22219) and as a precursor to vanillin, which has applications in both the pharmaceutical and flavor industries.[2][4][12] Its derivatives are explored for developing analgesics, anti-inflammatory drugs, antihistamines, and antimicrobial compounds.[11]

Flavor and Fragrance Industry

This compound is a crucial precursor in the synthesis of vanillin, the primary component of vanilla flavor, and ethylvanillin, a more potent synthetic flavoring.[11][12] This application highlights its importance in the food and fragrance industries.

Corrosion Inhibition and Material Science

Derivatives of this compound are effective corrosion inhibitors, particularly for steel in industrial cooling systems and pipelines.[4][13] It is also used as an antioxidant for polymercaptan resins, enhancing the durability of certain polymers.[14][15]

Analytical Chemistry

In analytical chemistry, this compound serves as a complexing indicator for the determination of mercury, showcasing its utility in environmental monitoring and quality control processes.[2][12]

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound in research. Below are key experimental protocols for its synthesis and a specific analytical application.

Synthesis of this compound via Reduction of o-Nitroanisole

A primary industrial method for producing this compound is the reduction of o-nitroanisole.[3][9] This can be achieved through catalytic hydrogenation or chemical reduction.

A. Catalytic Hydrogenation Protocol:

-

Apparatus: A high-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature/pressure controls.

-

Reagents: o-Nitroanisole, a suitable solvent (e.g., ethanol, methanol), and a catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel).[3][11]

-

Procedure: a. Charge the reactor with o-nitroanisole and the chosen solvent. b. Add the catalyst (typically 1-5% by weight of the o-nitroanisole). c. Seal the reactor and purge it with an inert gas like nitrogen, followed by hydrogen gas. d. Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature (conditions vary based on catalyst and scale).[11] e. Maintain the reaction with vigorous stirring until hydrogen uptake ceases, indicating the completion of the reduction. f. Cool the reactor, vent the excess hydrogen, and purge again with nitrogen. g. Filter the reaction mixture to remove the catalyst. h. The resulting filtrate contains this compound, which can be purified by distillation under reduced pressure.

B. Chemical Reduction (Bechamp Reduction) Protocol:

-

Apparatus: A round-bottom flask with a reflux condenser and mechanical stirrer.

-

Reagents: o-Nitroanisole, iron filings, and a catalytic amount of hydrochloric acid (HCl).[11]

-

Procedure: a. Add water, iron filings, and a small amount of HCl to the flask and heat the mixture. b. Slowly add o-nitroanisole to the stirred mixture. The reaction is exothermic and may require cooling to control. c. After the addition is complete, heat the mixture under reflux until the reaction is complete (monitored by TLC or GC). d. Make the reaction mixture basic with an alkali (e.g., sodium carbonate) to precipitate iron oxides. e. Isolate the this compound from the mixture by steam distillation or solvent extraction. f. Purify the crude product by vacuum distillation.

Use as a Heartwood Indicator

This compound can be used to differentiate heartwood from sapwood in certain tree species.[1]

-

Reagent Preparation: a. Solution A: Dissolve this compound in a dilute acid solution (e.g., 1% HCl). b. Solution B: Prepare a dilute aqueous solution of sodium nitrite (B80452) (NaNO₂).

-

Procedure: a. Prepare a fresh, clean-cut surface of the wood to be tested. b. Diazotize the this compound by mixing Solution A with Solution B immediately before application. This forms a diazonium salt. c. Apply the freshly prepared diazonium salt solution to the wood surface. d. A reddish-brown azo dye will form upon reaction with polyphenols present in the heartwood, creating a distinct color change that is absent in the sapwood.[1]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows involving this compound.

Caption: Synthesis workflow for this compound from 2-Chloronitrobenzene.

Caption: Key application pathways originating from this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3][16] It is toxic if swallowed, inhaled, or absorbed through the skin.[16][17] Acute exposure can cause skin and eye irritation, while chronic exposure may lead to effects on the blood, such as methemoglobinemia, characterized by cyanosis (bluish skin discoloration).[16][18] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans based on sufficient evidence in animal studies.[1][19] Animal studies have reported tumors of the urinary bladder following oral exposure.[19]

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[17][20]

-

Avoid breathing vapors or mists.[16]

-

Store in a cool, dry, well-ventilated place away from light and incompatible materials like strong oxidizing agents and acids.[6][16]

-

Wash hands thoroughly after handling.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. orththis compound and orththis compound Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 邻茴香胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. nandosal.com [nandosal.com]

- 11. This compound (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound CAS#: 90-04-0 [amp.chemicalbook.com]

- 14. This compound Hydrochloride - OEHHA [oehha.ca.gov]

- 15. orththis compound - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. lobachemie.com [lobachemie.com]

- 18. ICSC 0970 - this compound [chemicalsafety.ilo.org]

- 19. epa.gov [epa.gov]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxyaniline: Mechanisms, Protocols, and Core Theory

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyaniline, also known as o-anisidine, is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds, including dyes, pigments, and notably, pharmaceuticals.[1] Its structural motif is a recurring feature in numerous biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methoxyaniline, with a deep dive into the underlying reaction mechanisms, detailed experimental protocols, and comparative analysis of synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of its synthesis.

Introduction

2-Methoxyaniline (IUPAC name: 2-Methoxyaniline; CAS No: 90-04-0) is an aromatic amine with the chemical formula C₇H₉NO.[1] It exists as a colorless to yellowish liquid that may darken upon exposure to air and has a characteristic amine-like odor.[2] Its utility as a precursor is rooted in the reactivity of its amino group and the influence of the ortho-methoxy substituent on the aromatic ring. This guide will focus on the most prevalent and industrially significant methods for its preparation, primarily involving the reduction of 2-nitroanisole (B33030).

Table 1: Physicochemical Properties of 2-Methoxyaniline

| Property | Value | Reference(s) |

| Molecular Weight | 123.15 g/mol | [1] |

| Melting Point | 3-6 °C | [3] |

| Boiling Point | 225 °C | [3] |

| Density | 1.092 g/mL at 25 °C | [3] |

| pKa (conjugate acid) | 4.53 | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether, chloroform. | [1] |

Primary Synthetic Pathway: Reduction of 2-Nitroanisole

The most common and economically viable route to 2-methoxyaniline is the reduction of its nitro precursor, 2-nitroanisole. This transformation is a six-electron reduction of the nitro group to a primary amine.

Caption: Overall reduction of 2-nitroanisole to 2-methoxyaniline.

There are two predominant methodologies for this reduction: catalytic hydrogenation and chemical reduction using metals, most notably the Béchamp reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and highly scalable method for the reduction of nitroarenes, often providing high yields and purity with straightforward product isolation.[1] The reaction involves the use of a heterogeneous catalyst and a source of hydrogen.

The hydrogenation of a nitro group on a metal catalyst surface is a complex heterogeneous process. The generally accepted "direct hydrogenation" pathway involves the stepwise addition of hydrogen atoms to the nitro group.[4]

-

Adsorption: Both molecular hydrogen (H₂) and the nitro compound (2-nitroanisole) adsorb onto the surface of the metal catalyst (e.g., Pd, Pt, Ni).[5]

-

Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, forming reactive metal-hydride species.

-

Stepwise Reduction: The nitro group is sequentially reduced through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates.

-

Desorption: The final product, 2-methoxyaniline, desorbs from the catalyst surface.

Caption: Direct hydrogenation pathway for nitro group reduction.

The choice of catalyst is crucial. Palladium on carbon (Pd/C) is highly active but can sometimes lead to dehalogenation if other sensitive groups are present.[4] Raney Nickel is another effective and more economical option. Platinum-based catalysts (e.g., Pt/C) are also used.[1][6]

The following is a representative laboratory-scale protocol for the catalytic hydrogenation of 2-nitroanisole.

Materials:

-

2-Nitroanisole

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

Equipment:

-

Parr hydrogenator or a round-bottom flask equipped with a balloon of H₂

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-nitroanisole (1.0 eq) in methanol or ethanol (approx. 10-20 mL per gram of substrate).

-

Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

-

Seal the vessel and purge the system several times with the inert gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) or maintain a positive pressure with a hydrogen balloon.

-

Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and gentle cooling may be required for larger scale reactions.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-8 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent used for the reaction. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methoxyaniline.

-

The product can be purified by vacuum distillation if necessary.

Method 2: Béchamp Reduction (Iron/Acid)

The Béchamp reduction, which uses iron metal in an acidic medium (typically HCl), is a classic and industrially important method for reducing aromatic nitro compounds.[7] It is cost-effective and tolerant of many functional groups, though the workup can be more involved than catalytic hydrogenation.[8]

The Béchamp reduction involves a series of single-electron transfers from the iron metal to the nitro group, with protons supplied by the acidic medium. The iron is oxidized from Fe(0) to iron(II/III) oxides.[9][10]

-

Protonation: The nitro group is protonated in the acidic medium.

-

Electron Transfer: Iron metal donates electrons to the protonated nitro group, initiating the reduction.

-

Stepwise Reduction: The reduction proceeds through the same nitroso and hydroxylamine intermediates as in catalytic hydrogenation.

-

Final Product Formation: The hydroxylamine intermediate is further reduced to the amine. The generated iron salts are typically filtered off during workup.

References

- 1. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orththis compound and orththis compound Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103073436A - Method of preparing this compound and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]

- 7. This compound (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. dl.iranchembook.ir [dl.iranchembook.ir]

Physical and chemical properties of ortho-anisidine

An In-depth Technical Guide to the Physical and Chemical Properties of ortho-Anisidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of orththis compound (this compound), a significant chemical intermediate in various industries, including pharmaceuticals and dye manufacturing.[1][2] This document consolidates key data, outlines its chemical behavior, and presents simplified workflows for its synthesis and metabolic activation.

General and Chemical Identifiers

orththis compound, also known as 2-methoxyaniline, is an aromatic amine with the chemical formula C₇H₉NO.[1][3] It is one of three isomers of methoxy-containing aniline.[3] Commercial samples are typically colorless to yellowish liquids that may darken to brown upon exposure to air and light due to oxidation.[3][4][5]

| Identifier | Value |

| IUPAC Name | 2-Methoxyaniline[3] |

| CAS Number | 90-04-0[3] |

| Molecular Formula | C₇H₉NO[6] |

| Molecular Weight | 123.15 g/mol |

| Synonyms | o-Aminoanisole, 2-Aminoanisole, 2-Methoxy-1-aminobenzene, 2-Methoxyphenylamine[3][7] |

| EINECS Number | 201-963-1[4] |

| UN Number | 2431[3] |

| InChI Key | VMPITZXILSNTON-UHFFFAOYSA-N[3] |

Physical Properties

The physical state of orththis compound is dependent on purity and ambient temperature, appearing as a liquid or a crystalline solid. It possesses a characteristic mild, amine-like (or fishy) odor.[4][5]

| Property | Value |

| Melting Point | 3-6.2 °C[3][4][8][9] |

| Boiling Point | 224-225 °C[3][4][8][9] |

| Density | 1.092 g/mL at 25 °C[4][8] |

| Vapor Density | 4.25 (Air = 1)[10][11][12] |

| Vapor Pressure | 10 Pa at 20 °C[10]; <0.1 mmHg at 25 °C[9] |

| Refractive Index | n20/D 1.574[4][13] |

| LogP (Octanol/Water Partition Coefficient) | 1.18[5][10] |

| pKa | 4.52 - 4.53 at 25 °C[4][9][10] |

Solubility

orththis compound exhibits limited solubility in water but is miscible with many common organic solvents.

| Solvent | Solubility |

| Water | Slightly soluble; 13-15 g/L at 20-25 °C[3][4][8][10] |

| Organic Solvents | Soluble/Miscible in ethanol, diethyl ether, acetone, and benzene[3][4][14] |

| Acids | Soluble in dilute inorganic acids[8][13] |

Safety and Stability

orththis compound is a combustible and toxic compound requiring careful handling. It is sensitive to air, light, and heat, which can cause it to darken.[4][15] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B, possible human carcinogen.[3][16]

| Property | Value |

| Flash Point | 100-107 °C (closed cup)[10][11] |

| Auto-ignition Temperature | 415 °C[11][12] |

| Stability | Stable under standard conditions, but sensitive to air and light.[4][7][13] |

| Incompatibility | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][13][15] It may also attack some forms of plastic and rubber.[4][15] |

| Hazard Class | 6.1 (Toxic)[9] |

Chemical Properties and Reactivity

As a primary aromatic amine, orththis compound's reactivity is centered on the amino group. It is a basic compound that undergoes typical acid-base reactions.[10] Its primary industrial application is as an intermediate in the synthesis of azo dyes and pigments.[1][2]

The synthesis of orththis compound commonly involves the chemical reduction of 2-nitroanisole, using reagents like iron powder or sodium sulfide, or through catalytic hydrogenation.[2][13]

Caption: General synthesis workflow for orththis compound.

Metabolically, orththis compound can be oxidized by enzymes such as horseradish peroxidase and cytochrome P450 isozymes.[4][17] This process generates reactive intermediates like diimine and quinone imine, which can covalently bind to DNA, forming adducts.[10][18] This mechanism is believed to be relevant to its genotoxicity and carcinogenicity.[4][5]

Caption: Metabolic activation of orththis compound leading to DNA damage.

Experimental Protocols

While the provided literature does not contain detailed, step-by-step experimental protocols for the determination of each physical property, these values are typically ascertained using well-established, standard laboratory methodologies.

-

Purity Analysis: The purity of orththis compound is commonly determined by Gas Chromatography (GC), often specified as a minimum of 98%. A standard GC protocol would involve dissolving a known quantity of the sample in a suitable solvent, injecting it into the gas chromatograph, and analyzing the resulting chromatogram to quantify the area percentage of the orththis compound peak relative to any impurities.

-

Melting Point Determination: The melting point range is measured using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Boiling Point Determination: The boiling point is determined at atmospheric pressure using distillation. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.

-

Spectroscopic Analysis (FTIR, NMR, UV-Vis): Structural confirmation and functional group analysis are performed using standard spectroscopic techniques.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: Would be used to identify characteristic vibrational frequencies, such as N-H stretches of the primary amine and C-O stretches of the methoxy (B1213986) group.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the aromatic and methyl protons and carbons.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: Would determine the wavelengths of maximum absorbance (λmax), providing information about the electronic transitions within the molecule.

-

The workflow for chemical characterization generally follows a standardized process.

Caption: General workflow for the characterization of a chemical sample.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 90-04-0 [m.chemicalbook.com]

- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. caslab.com [caslab.com]

- 8. chembk.com [chembk.com]

- 9. 90-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. orththis compound and orththis compound Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 90-04-0 CAS | this compound | Laboratory Chemicals | Article No. 01389 [lobachemie.com]

- 12. alphachemika.co [alphachemika.co]

- 13. This compound [chembk.com]

- 14. Anisidine [drugfuture.com]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. epa.gov [epa.gov]

- 17. publications.iarc.who.int [publications.iarc.who.int]

- 18. orththis compound - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

O-Anisidine: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of o-anisidine, a crucial chemical intermediate, in a range of common organic solvents. This document is intended to be a valuable resource for laboratory researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Data Presentation: Solubility of this compound

This compound exhibits a high degree of solubility in many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data. It is noteworthy that for several solvents, this compound is described as "miscible," indicating that it is soluble in all proportions.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic Solvent | 13 g/L[1][2] | 20 |

| Water | Protic Solvent | 14 g/L[3] | 25 |

| Water | Protic Solvent | < 0.1 mg/mL[4][5] | 18.9 |

| Ethanol | Alcohol | Miscible[3][4][6] | Not Specified |

| Diethyl Ether | Ether | Miscible[3][4] | Not Specified |

| Acetone | Ketone | Miscible[3][4] | Not Specified |

| Benzene | Aromatic Hydrocarbon | Miscible[4] | Not Specified |

| Dilute Mineral Acid | Acid | Soluble[4][7] | Not Specified |

Experimental Protocols: Determining Solubility

The determination of solubility is a critical step in chemical research and development. The Shake-Flask Method is a widely recognized and reliable technique for ascertaining the equilibrium solubility of a compound.[8]

Shake-Flask Method for Equilibrium Solubility Determination

This method is designed to measure the thermodynamic equilibrium solubility of a substance.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Stoppered flasks or vials

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[9]

-

Equilibration: Seal the flasks and place them in a constant temperature shaker or water bath. Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time required may vary depending on the solvent and the physical properties of the solute.[9][10]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at the same temperature or filter it using a syringe filter chemically compatible with the solvent.[9][10] This step must be performed carefully to avoid any temperature changes that could affect the solubility.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of a Key Biological Pathway

To provide further context for the application of this compound, the following diagram illustrates its metabolic pathway. Understanding the metabolism of a compound is crucial in fields such as toxicology and drug development.

References

- 1. enamine.net [enamine.net]

- 2. epa.gov [epa.gov]

- 3. orththis compound and orththis compound Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound, 98% 90-04-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

O-Anisidine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

O-Anisidine, a seemingly simple aromatic amine, has emerged as a powerful and versatile building block in the intricate world of organic synthesis. Its unique structural features, characterized by the presence of both a nucleophilic amino group and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring, render it a highly reactive and valuable precursor for the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of key heterocyclic scaffolds, azo dyes, and biologically active compounds, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Applications of this compound in Organic Synthesis

The strategic placement of the amino and methoxy groups in this compound directs its reactivity and makes it an ideal starting material for the synthesis of various important classes of organic compounds.

Synthesis of Quinolines: The Skraup and Doebner-von Miller Reactions

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. This compound serves as a key precursor in classic named reactions for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, leading to the formation of methoxy-substituted quinolines.

Skraup Synthesis of 8-Methoxyquinoline (B1362559):

The Skraup reaction involves the synthesis of quinolines from an aromatic amine, glycerol (B35011), an oxidizing agent, and sulfuric acid. When this compound is used as the aromatic amine, the reaction yields 8-methoxyquinoline. The reaction is notoriously vigorous, and careful control of the reaction conditions is crucial.

Experimental Protocol: Skraup Synthesis of 8-Methoxyquinoline

Materials:

-

This compound

-

Glycerol

-

Nitrobenzene (B124822) (oxidizing agent)

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (B86663) (moderating agent)

-

Sodium hydroxide (B78521) solution (for workup)

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of this compound and glycerol is prepared.

-

Concentrated sulfuric acid is added cautiously in small portions with cooling to control the initial exothermic reaction.

-

Ferrous sulfate is added as a moderator to control the vigor of the reaction.

-

The mixture is heated, and nitrobenzene is added dropwise through the dropping funnel.

-

After the addition is complete, the reaction mixture is heated under reflux for several hours.

-

Upon completion, the reaction mixture is cooled and poured into a large volume of water.

-

The excess nitrobenzene is removed by steam distillation.

-

The solution is then made strongly alkaline with a sodium hydroxide solution.

-

The 8-methoxyquinoline is isolated by steam distillation of the alkaline solution.

-

The distillate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude 8-methoxyquinoline is purified by vacuum distillation or chromatography.

Quantitative Data:

| Product Name | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 8-Methoxyquinoline | This compound | Glycerol, Nitrobenzene, H₂SO₄ | Varies (typically moderate) | 48-50 | ¹H NMR (CDCl₃, δ): 8.89 (dd, 1H), 8.08 (dd, 1H), 7.40 (t, 1H), 7.32 (d, 1H), 7.03 (d, 1H), 4.05 (s, 3H). |

Doebner-von Miller Reaction:

This reaction provides a more versatile route to substituted quinolines by reacting an aniline (B41778) with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. The reaction with this compound and an appropriate α,β-unsaturated aldehyde or ketone can lead to various substituted 8-methoxyquinolines.

Reaction Scheme: Doebner-von Miller Synthesis of a Substituted 8-Methoxyquinoline

Caption: General scheme of the Doebner-von Miller reaction.

Synthesis of Azo Dyes

This compound is a crucial intermediate in the synthesis of azo dyes, which are widely used as colorants in various industries. The synthesis involves the diazotization of the amino group of this compound, followed by coupling with a suitable aromatic compound (the coupling component), typically a phenol (B47542) or an aniline derivative.

Synthesis of 1-(2-Methoxyphenylazo)-2-naphthol:

A classic example is the coupling of diazotized this compound with 2-naphthol (B1666908) to produce the vibrant red azo dye, 1-(2-methoxyphenylazo)-2-naphthol.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenylazo)-2-naphthol

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Standard laboratory glassware

Procedure: Part A: Diazotization of this compound

-

This compound is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the this compound solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling

-

2-Naphthol is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution from Part A is slowly added to the cold 2-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye forms immediately.

-

The mixture is stirred in the ice bath for a further 30 minutes to ensure complete coupling.

-

The precipitated dye is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude dye can be purified by recrystallization from a suitable solvent like ethanol (B145695).

Quantitative Data:

| Product Name | Starting Materials | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 1-(2-Methoxyphenylazo)-2-naphthol | This compound, 2-Naphthol | ~85-95 | 135-137 | ¹H NMR (CDCl₃, δ): 16.4 (s, 1H, OH), 8.6 (d, 1H), 7.8-7.2 (m, 9H, Ar-H), 4.0 (s, 3H, OCH₃). IR (KBr, cm⁻¹): ~3450 (O-H), ~1620 (N=N), ~1250 (C-O-C). |

Workflow for Azo Dye Synthesis

Caption: Experimental workflow for the synthesis of an azo dye.

Synthesis of Phenazines

Phenazines are another important class of nitrogen-containing heterocycles with diverse biological activities. This compound can be used as a precursor for the synthesis of substituted phenazines, typically through condensation reactions with ortho-diamines or their equivalents.

Synthesis of Methoxy-substituted Phenazine:

The reaction of this compound with an o-phenylenediamine (B120857) derivative in the presence of an oxidizing agent can lead to the formation of a methoxy-substituted phenazine.

Experimental Protocol: Synthesis of a Methoxy-Substituted Phenazine

Materials:

-

This compound

-

o-Phenylenediamine

-

Oxidizing agent (e.g., nitrobenzene, ferric chloride)

-

Solvent (e.g., ethanol, acetic acid)

-

Standard laboratory glassware

Procedure:

-

A mixture of this compound and o-phenylenediamine is dissolved in a suitable solvent.

-

The oxidizing agent is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

| Product Name | Starting Materials | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Methoxy-substituted Phenazine | This compound, o-Phenylenediamine | Varies | Varies | Dependent on the specific product. |

Biological Significance of this compound Derivatives

Derivatives of this compound have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.

Antimicrobial Activity